molecular formula C15H9BrO3 B12337082 2-(4-Bromophenyl)benzofuran-3-carboxylic acid

2-(4-Bromophenyl)benzofuran-3-carboxylic acid

Cat. No.: B12337082
M. Wt: 317.13 g/mol
InChI Key: NXFQIULYCJXAQH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)benzofuran-3-carboxylic acid is an organic compound with the molecular formula C15H9BrO3. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a carboxylic acid group attached to the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)benzofuran-3-carboxylic acid is unique due to the presence of both the bromine atom and the benzofuran ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

2-(4-bromophenyl)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C15H9BrO3/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8H,(H,17,18)

InChI Key

NXFQIULYCJXAQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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